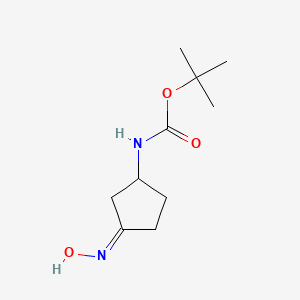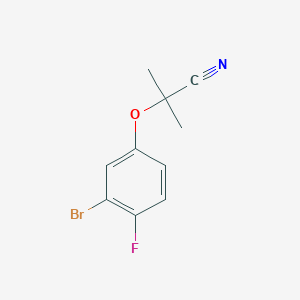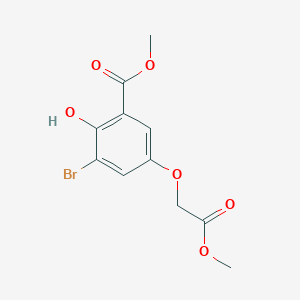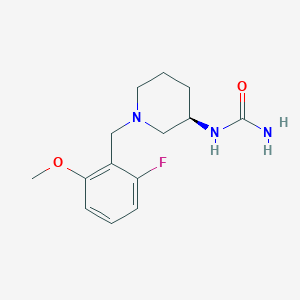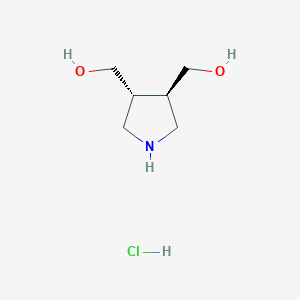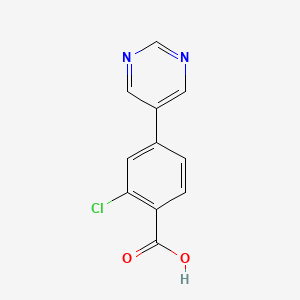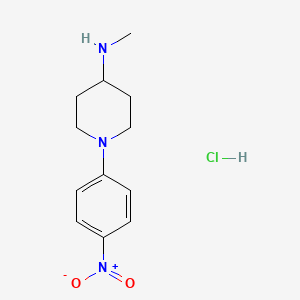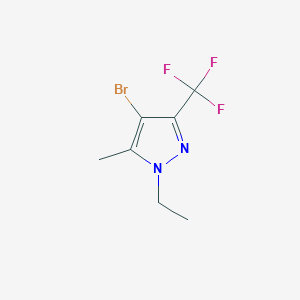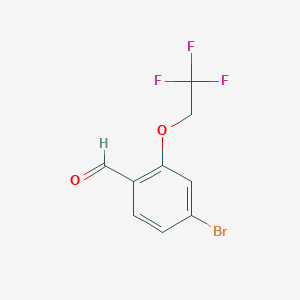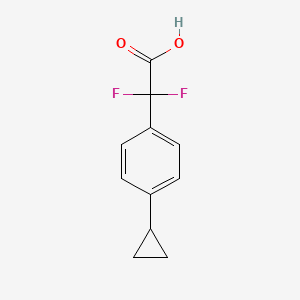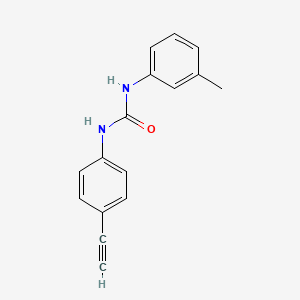
1-(4-Ethynylphenyl)-3-(3-methylphenyl)urea
Descripción general
Descripción
1-(4-Ethynylphenyl)-3-(3-methylphenyl)urea, also known as 4-ethynyl-3-methylphenylurea (EMPU), is an organic compound used in a variety of scientific research applications. EMPU is a versatile compound that can be used to synthesize a variety of compounds, including organic molecules, polymers, and pharmaceuticals. EMPU is also used in biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
EMPU is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and pharmaceutical synthesis. EMPU is also used in biochemical and physiological studies, as well as in laboratory experiments. In organic synthesis, EMPU is used for the synthesis of a variety of organic molecules, such as polymers, pharmaceuticals, and other compounds. In polymer synthesis, EMPU is used for the synthesis of polymers with a variety of properties, such as strength, flexibility, and electrical conductivity. In pharmaceutical synthesis, EMPU is used for the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and antihistamines.
Mecanismo De Acción
EMPU is an organic compound that can be used to synthesize a variety of compounds, including organic molecules, polymers, and pharmaceuticals. The mechanism of action of EMPU is not fully understood, but it is thought to involve the formation of a covalent bond between the carbon atom of the ethynyl group and the nitrogen atom of the methylphenylurea molecule. This covalent bond is then broken, allowing the carbon atom to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMPU are not fully understood, but it is known that EMPU can interact with proteins and other molecules in the body. It is thought that EMPU may be able to modify the activity of proteins, which could lead to changes in biochemical and physiological processes. For example, EMPU may be able to modify the activity of enzymes, which could lead to changes in the metabolism of drugs or other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPU is a versatile compound that can be used in a variety of laboratory experiments. One of the advantages of using EMPU in laboratory experiments is that it is relatively easy to synthesize and can be used to synthesize a variety of compounds. Additionally, EMPU is relatively stable and can be stored for long periods of time without degrading. However, EMPU is also limited in its use in laboratory experiments, as it is not soluble in water and can be difficult to work with.
Direcciones Futuras
The potential future directions for EMPU are numerous. One possible direction is to explore the use of EMPU in drug design, as it may be able to modify the activity of proteins, which could lead to the development of new drugs. Additionally, EMPU may be able to be used to synthesize a variety of compounds, such as polymers, pharmaceuticals, and other molecules. Finally, EMPU may be able to be used in biochemical and physiological studies, as it may be able to modify the activity of proteins and other molecules.
Propiedades
IUPAC Name |
1-(4-ethynylphenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-3-13-7-9-14(10-8-13)17-16(19)18-15-6-4-5-12(2)11-15/h1,4-11H,2H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXWEMNCMOFDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylphenyl)-3-(3-methylphenyl)urea | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

